2,4-Dichloro-2'-(4-methylpiperazinomethyl) benzophenon
Overview
Description
2,4-Dichloro-2’-(4-methylpiperazinomethyl) benzophenon is a chemical compound that belongs to the class of benzophenones. It is widely used in various fields, including medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-2’-(4-methylpiperazinomethyl) benzophenon typically involves the reaction of 2,4-dichlorobenzophenone with 4-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process. The reaction conditions, such as temperature and time, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
In industrial settings, the production of 2,4-Dichloro-2’-(4-methylpiperazinomethyl) benzophenon is scaled up using large reactors and continuous flow processes. The use of advanced technologies and equipment ensures the efficient and cost-effective production of the compound. Quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-2’-(4-methylpiperazinomethyl) benzophenon undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of 2,4-Dichloro-2’-(4-methylpiperazinomethyl) benzophenon include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of 2,4-Dichloro-2’-(4-methylpiperazinomethyl) benzophenon depend on the type of reaction and the reagents used. For example, oxidation reactions may produce different oxidized derivatives, while substitution reactions can yield various substituted benzophenones .
Scientific Research Applications
2,4-Dichloro-2’-(4-methylpiperazinomethyl) benzophenon has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of various industrial products, including polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-2’-(4-methylpiperazinomethyl) benzophenon involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2,4-Dichloro-2’-(4-methylpiperazinomethyl) benzophenon include:
Uniqueness
What sets 2,4-Dichloro-2’-(4-methylpiperazinomethyl) benzophenon apart from similar compounds is its unique combination of structural features, which confer specific chemical and biological properties.
Biological Activity
2,4-Dichloro-2'-(4-methylpiperazinomethyl) benzophenon (CAS No. 898762-33-9) is a chemical compound belonging to the class of benzophenones, which are known for their diverse biological activities. This compound has garnered attention due to its potential applications in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a dichlorobenzophenone core with a piperazine moiety, which is significant for its biological interactions.
Property | Value |
---|---|
Molecular Weight | 363.28 g/mol |
IUPAC Name | 2,4-Dichloro-2'-(4-methylpiperazinomethyl)benzophenon |
CAS Number | 898762-33-9 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Binding : The compound exhibits binding affinity for certain receptors, which may modulate neurotransmitter systems. Studies suggest that it can act as an antagonist at specific receptor sites, impacting physiological responses.
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, which can lead to altered drug metabolism and efficacy.
Biological Activity
Research indicates that this compound possesses several biological activities:
-
Antimicrobial Activity :
- In vitro studies have demonstrated its effectiveness against a range of bacterial strains. The compound's structure allows it to penetrate bacterial membranes and disrupt cellular functions.
-
Anticancer Properties :
- Preliminary research suggests that this compound may induce apoptosis in cancer cell lines. The mechanism involves the activation of intrinsic pathways leading to cell death.
-
Neuropharmacological Effects :
- Investigations into its effects on the central nervous system have shown potential anxiolytic properties, with the ability to modulate anxiety-related behaviors in animal models.
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Antimicrobial Effects : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antimicrobial activity .
- Anticancer Research : Research published in Cancer Letters investigated the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). The study reported an IC50 value of 15 µM, indicating potent anticancer activity .
Properties
IUPAC Name |
(2,4-dichlorophenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O/c1-22-8-10-23(11-9-22)13-14-4-2-3-5-16(14)19(24)17-7-6-15(20)12-18(17)21/h2-7,12H,8-11,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBZBXGNCIOLKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643895 | |
Record name | (2,4-Dichlorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898762-33-9 | |
Record name | Methanone, (2,4-dichlorophenyl)[2-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898762-33-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,4-Dichlorophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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